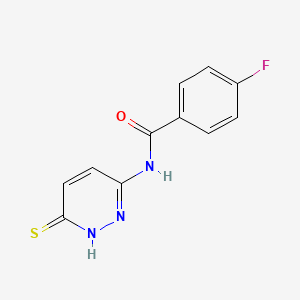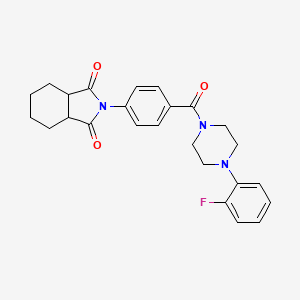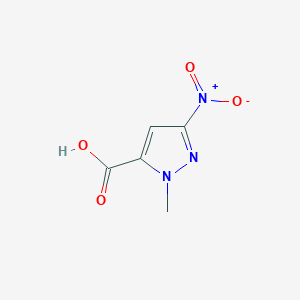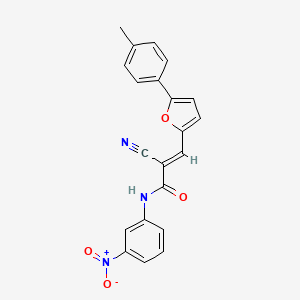
4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for ‘4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide’ is1S/C11H8FN3OS/c12-8-3-1-2-7 (6-8)11 (16)13-9-4-5-10 (17)15-14-9/h1-6H, (H,15,17) (H,13,14,16) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The molecular weight of ‘this compound’ is 249.27 . It is a solid compound .Scientific Research Applications
Antimicrobial Applications : A study by Desai, Rajpara, and Joshi (2013) synthesized derivatives of fluorobenzamides, including compounds similar to 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide, and tested them for antimicrobial activity. They found that the presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is crucial for enhancing their antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Crystal Structure Analysis : Deng, Xiao-yan, Peng, Hao, and He Hong-wu (2014) conducted a study on a related compound, synthesizing a new crystal of a similar fluorobenzamide and analyzing its structure using various spectroscopic methods. This research contributes to understanding the structural properties of fluorobenzamides (Deng et al., 2014).
Anti-HIV-1 and CDK2 Inhibitor Potential : Makki, Abdel-Rahman, and Khan (2014) synthesized fluorine-substituted 1,2,4-triazinones, which included structures similar to this compound. They found that these compounds have significant potential as anti-HIV-1 and CDK2 inhibitors, with certain compounds showing dual anti-HIV and anticancer activities (Makki, Abdel-Rahman, & Khan, 2014).
Chemoselectivity in Organic Synthesis : Yan, Zhou, Xue, and Cheng (2016) explored the chemoselectivity of fluorocyclization in organic synthesis using compounds including fluorobenzamides. Their findings provide valuable insights for developing new reactions based on hypervalent fluoroiodane reagents (Yan, Zhou, Xue, & Cheng, 2016).
Synthesis of Fluorinated Heterocycles : Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. This research highlights the role of fluorobenzamides in the development of pharmaceutical and agrochemical compounds (Wu et al., 2017).
Potential Antibacterial Agents : Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing compounds, including those with structures akin to this compound, and evaluated their antibacterial activities. The results showed promising activity in these compounds (Holla, Bhat, & Shetty, 2003).
Imaging Sigma2 Receptor Status in Solid Tumors : Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. This application demonstrates the potential of fluorobenzamides in medical imaging (Tu et al., 2007).
Properties
IUPAC Name |
4-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3OS/c12-8-3-1-7(2-4-8)11(16)13-9-5-6-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJBZWVDSHAJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NNC(=S)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide](/img/structure/B2434489.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2434490.png)
![3-[5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-propanol](/img/structure/B2434491.png)
![3-(2-Fluorophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2434492.png)


![2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2434495.png)
![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2434496.png)



![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
